![molecular formula C14H11Cl2N3O B12011359 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B12011359.png)
2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Cloro-2-[2-(4-clorofenil)hidrazono]-N-fenilacetamida es un compuesto orgánico con la fórmula molecular C14H11Cl2N3O. Se caracteriza por la presencia de un grupo hidrazona unido a un anillo fenilo clorado y una porción de fenilacetamida. Este compuesto se utiliza principalmente en entornos de investigación y desarrollo, particularmente en los campos de la química y la farmacéutica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 2-Cloro-2-[2-(4-clorofenil)hidrazono]-N-fenilacetamida típicamente involucra la reacción de 2,4-diclorobenzaldehído con fenilhidrazina para formar la hidrazona correspondiente. Este intermedio luego se hace reaccionar con cloruro de cloroacetilo en condiciones básicas para producir el producto final .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando las mismas reacciones básicas que en los entornos de laboratorio. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando pasos de purificación adicionales como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 2-Cloro-2-[2-(4-clorofenil)hidrazono]-N-fenilacetamida sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en las aminas correspondientes.
Sustitución: Los grupos cloro se pueden sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar para reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varias hidrazonas oxidadas, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
La 2-Cloro-2-[2-(4-clorofenil)hidrazono]-N-fenilacetamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como intermedio en la preparación de moléculas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la síntesis de varios productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción de la 2-Cloro-2-[2-(4-clorofenil)hidrazono]-N-fenilacetamida involucra su interacción con objetivos moleculares específicos. El grupo hidrazona puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, potencialmente inhibiendo su actividad. Esta interacción puede interrumpir varias vías bioquímicas, lo que lleva a los efectos biológicos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Etil 2-cloro-2-[2-(4-clorofenil)hidrazono]acetato: Estructura similar con un grupo éster etílico en lugar de la porción de fenilacetamida.
2-Cloro-N-(2-clorofenil)-2-[2-(2,4-diclorofenil)hidrazono]acetamida: Contiene átomos de cloro adicionales en los anillos fenilo.
Singularidad
La 2-Cloro-2-[2-(4-clorofenil)hidrazono]-N-fenilacetamida es única debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su grupo hidrazona y anillos fenilo clorados lo convierten en un intermedio valioso en la síntesis orgánica y un posible candidato para el desarrollo de fármacos .
Propiedades
Fórmula molecular |
C14H11Cl2N3O |
|---|---|
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
(1Z)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride |
InChI |
InChI=1S/C14H11Cl2N3O/c15-10-6-8-12(9-7-10)18-19-13(16)14(20)17-11-4-2-1-3-5-11/h1-9,18H,(H,17,20)/b19-13- |
Clave InChI |
YZQTTYMUOMQDEB-UYRXBGFRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC=C(C=C2)Cl)/Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


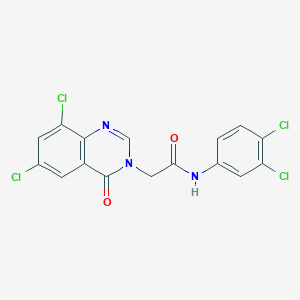
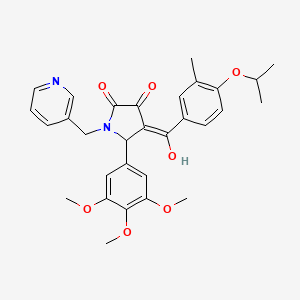
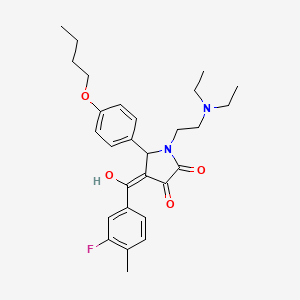
![N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011287.png)
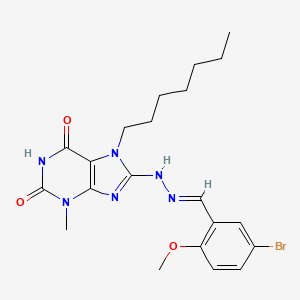
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide](/img/structure/B12011289.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12011298.png)
![butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate](/img/structure/B12011315.png)


![methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011342.png)
![3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12011353.png)
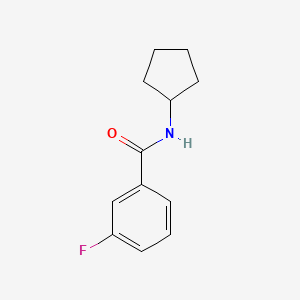
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12011370.png)
